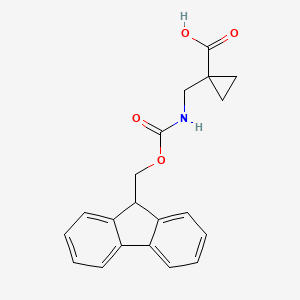

Fmoc-Amcp-OH

Description

Properties

IUPAC Name |

1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c22-18(23)20(9-10-20)12-21-19(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,21,24)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEXEGCTGAJEAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263045-62-0 | |

| Record name | 1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Amcp-OH: A Core Component in Advanced Peptide and Bioconjugate Chemistry

Introduction: Defining the Role of Fmoc-Amcp-OH

Fmoc-4-(aminomethyl)cyclohexane-1-carboxylic acid, commonly abbreviated as this compound, is a specialized bifunctional chemical building block integral to modern peptide synthesis and the burgeoning field of bioconjugation.[1] Its structure features three key components: the fluorenylmethoxycarbonyl (Fmoc) protecting group, a rigid cyclohexane core, and a carboxylic acid moiety. This unique architecture makes it a valuable tool for researchers, particularly as a non-cleavable linker or spacer in complex molecular constructs.[1][2]

The Fmoc group provides temporary protection for the amino group, a cornerstone of the widely used Fmoc solid-phase peptide synthesis (SPPS) strategy.[3][4] This protection is stable under various conditions but can be cleanly and efficiently removed with a mild base, typically piperidine, allowing for the sequential addition of amino acids to a growing peptide chain.[4][5] The cyclohexane ring introduces rigidity and a defined spatial orientation, which can be critical for maintaining the biological activity of the final molecule by preventing unwanted interactions between different functional domains.[6] This guide provides an in-depth examination of the properties, applications, and methodologies associated with this compound for professionals in chemical biology and drug development.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and purification protocols. The trans-isomer is most commonly utilized in these applications.

| Property | Value | Source(s) |

| Chemical Name | trans-4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid | |

| Synonym(s) | Fmoc-4-Amc-OH (Trans), N-Fmoc-tranexamic acid | [7][8] |

| CAS Number | 167690-53-1 | |

| Molecular Formula | C₂₃H₂₅NO₄ | |

| Molecular Weight | 379.45 g/mol | |

| Appearance | White to off-white solid/crystalline powder | [9] |

| Purity (Typical) | ≥98.0% (HPLC) | |

| Solubility | Soluble in DMF, NMP, DMSO | [10] |

| Storage Conditions | 2–8°C, desiccate, protect from light | [10] |

Visualization of Core Structures and Processes

To better understand the utility of this compound, it is helpful to visualize its structure and its role in key synthetic workflows.

Caption: Workflow for incorporating this compound in SPPS.

Role as a Non-Cleavable Linker in Bioconjugates

Beyond peptide synthesis, this compound is a precursor for creating stable, non-cleavable linkers, which are critical components in advanced therapeutics like Antibody-Drug Conjugates (ADCs). [11][]In an ADC, a highly potent cytotoxic drug (payload) is attached to a monoclonal antibody via a linker. [11]The antibody directs the payload to a specific target, such as a cancer cell, to minimize off-target toxicity. [13] Non-cleavable linkers are designed to be highly stable in the bloodstream. [][13]The drug is only released after the entire ADC is internalized by the target cell and the antibody component is degraded by lysosomal proteases. [][14]This mechanism enhances the therapeutic window by preventing premature drug release. []The cyclohexane moiety of Amcp provides steric hindrance that can further protect the linkage from degradation. [14] After synthesis and purification of a peptide or small molecule containing the Amcp linker (with the Fmoc group removed), its free amine can be conjugated to a payload, and the carboxylic acid can be activated to react with an amino group (e.g., lysine) on an antibody, forming a stable amide bond.

Caption: Role of Amcp as a non-cleavable linker in an ADC.

Advanced Applications and Future Outlook

The versatility of this compound extends to its use in creating bioconjugates for diagnostics and targeted therapies. [1]The rigid cyclohexane structure can be exploited to control the spatial relationship between a targeting moiety and a functional component, such as a fluorescent dye or a chelating agent for radioisotopes. As drug development moves towards more complex and precisely engineered molecules, the demand for well-defined, stable linkers like Amcp is expected to grow. Future research will likely focus on leveraging its structural properties to create novel peptide-drug conjugates (PDCs) and other targeted therapeutic agents with improved stability and efficacy. [6]

Conclusion

This compound is a highly valuable and versatile building block for chemists and drug development professionals. Its utility is rooted in the combination of the base-labile Fmoc protecting group, which enables its seamless integration into SPPS workflows, and the rigid cyclohexane core that functions as a stable, non-cleavable linker. [1]This dual functionality allows for the precise synthesis of complex peptides and the construction of robust bioconjugates like ADCs, where linker stability is paramount for therapeutic success. [][13]A comprehensive understanding of its properties and associated methodologies is crucial for harnessing its full potential in the design and synthesis of next-generation therapeutics and diagnostics.

References

-

Wuhan Insta Molecules Technology Co., Ltd. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Available at: [Link]

-

Chemistry For Everyone. What Are Fmoc Protecting Groups?. YouTube, 19 May 2024. Available at: [Link]

-

Vomasta, D. (2015). Fmoc Solid-Phase Peptide Synthesis. In: Kaumaya, P. (eds) Peptide-Based Cancer Vaccines. Methods in Molecular Biology, vol 1348. Humana Press, New York, NY. Available at: [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(4), 296-304. Available at: [Link]

-

Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar. Available at: [Link]

-

Adooq Bioscience. ADC Linker. Available at: [Link]

- Google Patents. WO2017066668A1 - Drug-linker conjugate pharmaceutical compositions.

-

Yoshida, T., et al. (2024). Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. Bioconjugate Chemistry, 35(8), 1568-1576. Available at: [Link]

-

ResearchGate. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. Available at: [Link]

-

Creative Biolabs. Non-Cleavable Linker Synthesis Service. Available at: [Link]

-

MDPI. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker.... Available at: [Link]

-

UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

-

PubChem. Fmoc-Pro-OH | C20H19NO4 | CID 688135. Available at: [Link]

-

Zhou, Z., et al. (2023). Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis. Cancer Reports, 6(3), e1722. Available at: [Link]

-

IndiaMART. FMOC L AMINO ACIDS - Fmoc-L-Cys(Trt)-OH, CAS NO 103213-32-7 Manufacturer from Bengaluru. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. youtube.com [youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. advancedchemtech.com [advancedchemtech.com]

- 8. trans-4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid = 98.0 HPLC 167690-53-1 [sigmaaldrich.com]

- 9. chemimpex.com [chemimpex.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Non-Cleavable Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

The Definitive Guide to Fmoc-Amcp-OH: A Unique Building Block for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fmoc-Amcp-OH, a non-proteinogenic amino acid derivative that offers unique conformational constraints in peptide and peptidomimetic design. As a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to empower researchers in leveraging the full potential of this valuable synthetic building block.

Introduction: The Strategic Value of Conformational Constraint in Peptide Drug Design

The therapeutic potential of peptides is often hampered by their inherent flexibility, which can lead to metabolic instability and reduced receptor affinity. The incorporation of non-natural amino acids that impart conformational rigidity is a cornerstone of modern peptidomimetic drug design. This compound, or N-(9-Fluorenylmethoxycarbonyl)-1-aminocyclopropane-1-carboxylic acid, introduces a cyclopropyl constraint at the peptide backbone. This seemingly subtle modification has profound implications, offering a powerful tool to enhance the pharmacological properties of peptide-based therapeutics.

The cyclopropane ring system significantly restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, locking the local conformation. This pre-organization can lead to enhanced binding affinity for biological targets and increased resistance to enzymatic degradation by proteases, thereby improving the in vivo half-life of the peptide drug candidate.[1][2]

Core Chemical Identity and Physicochemical Properties of this compound

This compound is characterized by a central 1-aminocyclopropane-1-carboxylic acid moiety, with the amino group protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This strategic protection is central to its application in modern solid-phase peptide synthesis (SPPS).[2]

Chemical Structure

The definitive structure of this compound is presented below:

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| IUPAC Name | 1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropane-1-carboxylic acid | [3] |

| CAS Number | 1263045-62-0 | [3][4][5] |

| Molecular Formula | C20H19NO4 | [3][6] |

| Molecular Weight | 337.37 g/mol | [3][6] |

| SMILES | C1CC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | [3] |

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a versatile building block for Fmoc-based SPPS, the most widely used method for preparing synthetic peptides.[7][8] Its integration into a peptide sequence follows the standard SPPS cycle of deprotection, activation, and coupling.

The SPPS Workflow for this compound Incorporation

The iterative nature of SPPS allows for the precise placement of this compound within a peptide chain. The general workflow is depicted below.

Caption: General workflow for incorporating this compound in SPPS.

Detailed Experimental Protocol: Single Coupling Cycle

This protocol outlines the essential steps for coupling this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free amine

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Activation Reagent: O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU) or equivalent

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Washing solvents: Dichloromethane (DCM), Methanol (MeOH)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Preparation:

-

Swell the peptide-resin in DMF for at least 1 hour in the synthesis vessel.[9]

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for an initial 3 minutes, then drain.[11]

-

Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes.[12]

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[9]

-

-

Activation of this compound:

-

In a separate vessel, dissolve 3-5 equivalents of this compound and a near-equimolar amount of HCTU in a minimal volume of DMF.

-

Add 5-10 equivalents of DIPEA to the solution. The use of collidine can be considered as an alternative to DIPEA to minimize potential racemization of sensitive residues.[13]

-

Allow the activation to proceed for 5-10 minutes at room temperature.

-

-

Coupling Reaction:

-

Add the activated this compound solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.[14] The progress of the coupling can be monitored using a qualitative ninhydrin (Kaiser) test.

-

-

Washing:

-

Drain the coupling solution from the resin.

-

Wash the resin thoroughly with DMF (3-5 times), followed by DCM (3 times) and MeOH (3 times) to remove any unreacted reagents and byproducts.

-

Dry the resin under vacuum if it is the final step, or proceed to the next deprotection cycle.[15]

-

Causality Behind Experimental Choices

-

Choice of Activation Reagent: HCTU is a highly efficient coupling reagent that minimizes side reactions and is particularly effective for coupling sterically hindered amino acids like this compound.[16]

-

Use of Excess Reagents: Using an excess of the protected amino acid and coupling reagents ensures the reaction drives to completion, which is critical in solid-phase synthesis where purification of intermediates is not feasible.

-

Thorough Washing: Extensive washing between steps is paramount in SPPS to remove residual reactants and byproducts that could interfere with subsequent reactions, leading to deletion sequences or other impurities.[14]

Cleavage and Final Deprotection

Once the peptide sequence is fully assembled, the peptide must be cleaved from the solid support, and any side-chain protecting groups must be removed.

Cleavage Cocktail: A common cleavage cocktail consists of Trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) in a ratio of 95:2.5:2.5 (v/v/v).[14] TIS acts as a scavenger to trap reactive cationic species generated during the cleavage process, preventing the re-alkylation of sensitive residues like tryptophan or methionine.

Procedure:

-

Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[11]

-

Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[11]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation, decant the ether, and wash the pellet with fresh cold ether.

-

Dry the crude peptide pellet under vacuum.

Drug Development and Future Perspectives

The incorporation of this compound into peptide leads is a strategic decision in drug discovery aimed at enhancing metabolic stability and receptor affinity.[1][2] The conformational constraint imposed by the cyclopropyl group can be used to mimic or stabilize specific secondary structures, such as β-turns, which are often involved in molecular recognition events. This makes this compound a valuable tool in the rational design of peptide-based inhibitors, receptor agonists, and antagonists.

As the field of peptide therapeutics continues to evolve, the demand for novel building blocks that offer precise control over peptide conformation will undoubtedly grow. This compound and its derivatives represent a key class of reagents that empower chemists to design and synthesize next-generation peptide drugs with improved efficacy and pharmacokinetic profiles.

References

- This compound – (1263045-62-0) - EON Biotech.

- Standard Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-His(Fmoc)-OH - Benchchem.

- Fmoc-4-Amc-OH (Trans) - Advanced ChemTech.

- Technical Support Center: Synthesis of Cyclic Peptides with Fmoc-Pen(Acm)-OH - Benchchem.

- Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin - Aapptec Peptides.

- Fmoc-Pro-OH | C20H19NO4 | CID 688135 - PubChem.

- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - ResearchGate.

- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.

- Optimization of Fmoc deprotection of Fmoc-Phe-OH using NaN 3 - ResearchGate.

- Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry.

- Fmoc Solid Phase Peptide Synthesis - ChemPep.

- Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich.

- Application Notes and Protocols for Fmoc-D-Abu-OH in Drug Discovery and Development - Benchchem.

- This compound | 1263045-62-0 - ChemicalBook.

- Fmoc-D-Abu-OH: A Technical Guide for Researchers in Peptide Synthesis and Drug Discovery - Benchchem.

- This compound | 1263045-62-0 | MFCD04973173 | AG009C2O - Angene.

- Methods for Removing the Fmoc Group | Springer Nature Experiments.

- Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH.

- This compound | CAS:1263045-62-0 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. eontrading.uk [eontrading.uk]

- 4. This compound | 1263045-62-0 [chemicalbook.com]

- 5. Angene - this compound | 1263045-62-0 | MFCD04973173 | AG009C2O [japan.angenechemical.com]

- 6. This compound | CAS:1263045-62-0 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 7. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.uci.edu [chem.uci.edu]

- 10. peptide.com [peptide.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 13. chempep.com [chempep.com]

- 14. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 15. peptide.com [peptide.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of Fmoc-Amcp-OH

This guide provides a comprehensive overview of the synthesis and characterization of (1r,4r)-4-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclohexanecarboxylic acid, commonly referred to as Fmoc-Amcp-OH. This unnatural amino acid is a valuable building block in the field of peptide synthesis and drug development, offering unique structural properties to the resulting peptides. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the preparation and quality control of this important compound.

Introduction to this compound

This compound is a derivative of tranexamic acid, where the primary amine is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.[1][2] The Fmoc protecting group is essential in solid-phase peptide synthesis (SPPS), as it is stable under a variety of reaction conditions but can be readily removed by a mild base, typically piperidine.[3][4] The cyclohexyl ring of Amcp provides a rigid, non-proteinogenic scaffold, which can be used to introduce conformational constraints into peptides, potentially enhancing their biological activity and stability. The incorporation of such unnatural amino acids is a key strategy in the design of peptidomimetics and novel therapeutic agents.[5][6]

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-acylation of the corresponding free amino acid, 4-(aminomethyl)cyclohexanecarboxylic acid (Amcp-OH), with an activated Fmoc derivative. The most common reagent for this purpose is 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) due to its high reactivity and the ease of removal of the N-hydroxysuccinimide (NHS) byproduct.

Synthetic Workflow

The synthesis proceeds in a straightforward manner, involving the reaction of the amine with Fmoc-OSu in a suitable solvent system, followed by purification.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

-

Dissolution of Starting Material: Dissolve 4-(aminomethyl)cyclohexanecarboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and a 10% aqueous solution of sodium carbonate. Stir the mixture at room temperature until all solids have dissolved.

-

Addition of Fmoc-OSu: To the stirred solution, add 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) (1.05 eq) portion-wise over 30 minutes.

-

Reaction: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu and the NHS byproduct.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with 1 M hydrochloric acid. A white precipitate will form.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and then recrystallize from a suitable solvent system, such as ethanol/water, to yield pure this compound.[7]

-

Drying: Dry the purified product under vacuum to a constant weight.

Characterization of this compound

Thorough characterization is crucial to ensure the identity, purity, and structural integrity of the synthesized this compound before its use in peptide synthesis.[8] The following are standard analytical techniques employed for this purpose.

Characterization Workflow

A logical workflow for the characterization of the synthesized product is outlined below.

Caption: Analytical workflow for this compound characterization.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the primary method for assessing the purity of Fmoc-amino acids.[9][10]

Experimental Protocol: HPLC Analysis

-

Instrumentation: A standard HPLC system with a UV detector.[9]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[9]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[9]

-

Mobile Phase B: 0.1% TFA in acetonitrile.[9]

-

Gradient: A linear gradient from 30% to 90% B over 15 minutes.[9]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 265 nm (for the Fmoc group).

-

Sample Preparation: Dissolve a small amount of this compound in a 1:1 mixture of acetonitrile and water to a concentration of 1 mg/mL and filter through a 0.45 µm syringe filter.[9]

Data Presentation: HPLC Purity Analysis

| Parameter | Result |

| Purity (%) | >98.0%[11][12] |

| Retention Time (min) | Dependent on the specific HPLC system and conditions, but expected to be a single major peak. |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.[13][14] Electrospray ionization (ESI) is a common technique for this analysis.

Experimental Protocol: Mass Spectrometry

-

Instrumentation: An ESI mass spectrometer.

-

Ionization Mode: Negative ion mode is often effective for carboxylic acids.

-

Sample Preparation: Dissolve the sample in a suitable solvent such as methanol or acetonitrile/water and infuse it into the mass spectrometer.

Data Presentation: Mass Spectrometry Data

| Parameter | Expected Value |

| Molecular Formula | C23H25NO4[15] |

| Molecular Weight | 379.46 g/mol [15] |

| Observed Ion (M-H)⁻ | m/z 378.45 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of the molecule. Both ¹H and ¹³C NMR are essential for complete characterization.[16][17]

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A 300 or 400 MHz NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Analysis: Acquire ¹H and ¹³C NMR spectra.

Data Presentation: Representative ¹H NMR Data (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.77 | d | 2H | Ar-H (Fmoc) |

| 7.59 | d | 2H | Ar-H (Fmoc) |

| 7.40 | t | 2H | Ar-H (Fmoc) |

| 7.31 | t | 2H | Ar-H (Fmoc) |

| 5.0 (approx.) | br s | 1H | NH |

| 4.41 | d | 2H | O-CH₂ (Fmoc) |

| 4.22 | t | 1H | CH (Fmoc) |

| 3.10 | t | 2H | N-CH₂ |

| 2.25 | m | 1H | CH-COOH |

| 1.0-2.0 | m | 10H | Cyclohexyl-H |

Note: The carboxylic acid proton may not be observed or may appear as a very broad signal.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

Experimental Protocol: FTIR Spectroscopy

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation: Prepare a KBr pellet or use an ATR accessory.

Data Presentation: Representative FTIR Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3300-2500 (broad) | O-H stretch (carboxylic acid) |

| ~3300 | N-H stretch (amide) |

| ~1700 | C=O stretch (carboxylic acid and urethane) |

| ~1530 | N-H bend (amide II) |

Conclusion

The synthesis and characterization of this compound can be achieved through well-established chemical procedures and analytical techniques. The protocols and data presented in this guide provide a robust framework for the successful preparation and quality control of this important building block for peptide synthesis. Adherence to these methods will ensure the high purity and structural integrity of this compound, which is paramount for its successful application in the development of novel peptide-based therapeutics.

References

- Evaluation of a Cyclopentane-Based γ-Amino Acid for the Ability to Promote α/γ-Peptide Secondary Structure - NIH. (n.d.).

- The mechanism of catalytic cyclization of AMCP for ADMP over Lewis acidic catalyst Et3NHCl‐2ZnCl2. - ResearchGate. (n.d.).

- (1R,4R)-4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclohexanecarboxylic acid. (n.d.). AChemBlock.

- Cyclohexanecarboxylic acid, 4-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]. (n.d.). PubChem.

- Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. (n.d.). PubMed.

- A Comparative Guide to HPLC Analysis for Purity Confirmation of Fmoc-Orn(Boc)-OH. (n.d.). Benchchem.

- trans-4-[[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]methyl]cyclohexanecarboxylic Acid, 1G. (n.d.). Labscoop.

- Fmoc-1-aminocyclohexane carboxylic acid. (n.d.). Chem-Impex.

- trans-4-[[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]methyl]cyclohexanecarboxylic Acid. (n.d.). TCI AMERICA.

- trans-4-[[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]methyl]cyclohexanecarboxylic Acid. (n.d.). Fisher Scientific.

- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). National Institutes of Health.

- An Overview of the Synthesis of Biologically Active Cyclodepsipeptides. (n.d.). ResearchGate.

- A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. (n.d.). National Institutes of Health.

- Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. (2020). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry.

- ¹H and ¹³C NMR spectra were recorded at 300 and 400 MHz. (n.d.). The Royal Society of Chemistry.

- HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. (n.d.). Phenomenex.

- trans-4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid. (n.d.). Sigma-Aldrich.

- Application Note: Comprehensive Characterization of Fmoc-Trp-Trp-OH. (n.d.). Benchchem.

- This compound. (n.d.). ChemicalBook.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (n.d.). UCI Department of Chemistry.

- Amino acid synthesis. (n.d.). Wikipedia.

- Fluorenylmethyloxycarbonyl protecting group. (n.d.). Wikipedia.

- Tea Bags for Fmoc Solid-Phase Peptide Synthesis: An Example of Circular Economy. (n.d.). MDPI.

- An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. (n.d.). The Royal Society of Chemistry.

- Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. (2014). PubMed.

- Fmoc Protected Amino Acids. (n.d.). Vector Labs.

- Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)). (2011). PubMed.

- Fmoc-Nle-OH. (n.d.). SpectraBase.

- ¹H→¹³C CP MAS NMR spectra recorded at 8 kHz with (mw on) and without... (n.d.). ResearchGate.

- FMOC-amino acid surfactants: discovery, characterization and chiroptical spectroscopy. (2012). The Journal of Physical Chemistry A.

- Comparison of chromatograms of FMOC-DL-Alanine-OH in RP-HPLC and SFC. (n.d.). ResearchGate.

- FMOC-Ala-OH(35661-39-3) 1H NMR spectrum. (n.d.). ChemicalBook.

- Synthesis of Amino Acids. (2022). Chemistry LibreTexts.

- Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. (n.d.). ResearchGate.

- Essential Lipidomics Experiments Using the LTQ Orbitrap Hybrid Mass Spectrometer. (n.d.). Thermo Fisher Scientific.

- Fmoc-Trp-Trp-OH in Self-Assembly: A Comparative Guide. (n.d.). Benchchem.

- Fmoc-Ala-Ala-OH. (n.d.). MedchemExpress.com.

- Fmoc-Phe(3-F)-OH. (n.d.). Aapptec Peptides.

- Fmoc-Gly-OH. (n.d.). Aapptec Peptides.

- Fmoc-Ala-Ala-OH. (n.d.). Advanced ChemTech.

Sources

- 1. Cyclohexanecarboxylic acid, 4-[[[(9H-fluoren-9-ylmethoxy)c… [cymitquimica.com]

- 2. trans-4-[[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]methyl]cyclohexanecarboxylic Acid | 167690-53-1 | TCI AMERICA [tcichemicals.com]

- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. vectorlabs.com [vectorlabs.com]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. ajpamc.com [ajpamc.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. trans-4-[[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]methyl]cyclohexanecarboxylic Acid, 1G | Labscoop [labscoop.com]

- 11. trans-4-[[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]methyl… [cymitquimica.com]

- 12. trans-4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid = 98.0 HPLC 167690-53-1 [sigmaaldrich.com]

- 13. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. lcms.cz [lcms.cz]

- 15. (1R,4R)-4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclohexanecarboxylic acid 97% | CAS: 167690-53-1 | AChemBlock [achemblock.com]

- 16. rsc.org [rsc.org]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Properties and Applications of Fmoc-Amcp-OH

Introduction: The Role of Conformational Constraint in Peptide Design

In the field of peptide chemistry and drug development, the precise control of molecular architecture is paramount. Standard proteinogenic amino acids provide a foundational palette, but the introduction of non-natural, structurally unique building blocks is a key strategy for modulating the pharmacological properties of a peptide. Fmoc-Amcp-OH, or 1-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclopropanecarboxylic acid, is one such building block that offers chemists a powerful tool for imposing conformational rigidity.

The defining feature of this compound is its cyclopropane ring. This small, strained ring system acts as a rigid spacer, significantly restricting the rotational freedom of the peptide backbone where it is incorporated. This constraint can lead to peptides with more stable secondary structures, enhanced resistance to enzymatic degradation, and improved receptor binding affinity. This guide provides a comprehensive overview of the core properties of this compound, its application in solid-phase peptide synthesis (SPPS), and detailed protocols for its successful implementation.

Part 1: Core Physicochemical Properties

A thorough understanding of the physical and chemical properties of a synthesis reagent is the foundation of its effective use. This compound is a white to off-white solid powder, and its key characteristics are summarized below.

Data Presentation: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Full Chemical Name | 1-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)cyclopropane-1-carboxylic acid | [1] |

| Synonyms | 1-(Fmoc-aminomethyl)cyclopropyl-1-carboxylic acid; Fmoc-1-aminomethyl-1-cyclopropanecarboxylic acid | [1] |

| Molecular Formula | C20H19NO4 | [1] |

| Molecular Weight | 337.37 g/mol | [1][2] |

| Appearance | White to off-white solid/powder | [1] |

| Purity | Typically ≥95% | [1] |

| Storage Conditions | Store at 2–8°C, desiccated, and protected from light.[3][4] |

Solubility Profile

Like most N-terminally Fmoc-protected amino acids, this compound is characterized by poor solubility in aqueous solutions.[5] Its solubility is highest in polar aprotic solvents, which are essential for efficient reaction kinetics in SPPS.

-

High Solubility: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO).[3][6][7]

-

Insoluble: Water, non-polar organic solvents.

Scientist's Insight: The bulky, hydrophobic Fmoc group dominates the solubility profile, necessitating the use of strong organic solvents like DMF or NMP to achieve the concentrations required for efficient coupling reactions (typically 0.2–0.5 M).[6] In cases of poor dissolution, the use of DMSO as a co-solvent or gentle warming can be effective, though care must be taken as elevated temperatures can increase the risk of side reactions.[5]

Part 2: The Strategic Role of this compound in Peptide Synthesis

The primary application of this compound is as a specialized building block in Fmoc-based solid-phase peptide synthesis (SPPS).[8] The Fmoc group serves as a temporary, base-labile protecting group for the α-amino function, allowing for the sequential, C-to-N terminal assembly of a peptide chain on an insoluble resin support.[9][10]

Mandatory Visualization: Functional Anatomy of this compound

Caption: Functional groups of this compound and their roles in SPPS.

Part 3: Field-Proven Experimental Protocols

The following protocols represent a self-validating system for the incorporation of this compound into a peptide sequence and the subsequent cleavage of the final product. The quantities are based on a standard 0.1 mmol synthesis scale.

Experimental Protocol 1: Incorporation of this compound via SPPS

This protocol outlines the deprotection of the N-terminal Fmoc group from the resin-bound peptide and the subsequent coupling of this compound.

1. Resin Preparation and Swelling: a. Place the peptide-resin (0.1 mmol) into a fritted reaction vessel. b. Add 5-10 mL of DMF and allow the resin to swell for at least 1 hour with gentle agitation.[11] This step is critical to ensure that all reactive sites within the polymer matrix are accessible. c. Drain the DMF from the vessel.

2. N-Terminal Fmoc Deprotection: a. Add 5 mL of 20% (v/v) piperidine in DMF to the swollen resin.[9] b. Agitate the mixture for 3 minutes, then drain. c. Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 7-10 minutes to ensure complete removal of the Fmoc group.[9] d. Drain the deprotection solution.

3. Washing: a. Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[11] b. Validation Step: Perform a Kaiser test (or other appropriate colorimetric test) on a small sample of beads. A positive result (blue beads) confirms the presence of a free primary amine, indicating successful deprotection.[11]

4. Amino Acid Activation and Coupling: a. In a separate vial, dissolve this compound (0.4 mmol, 4 eq.) and an aminium/uronium salt coupling reagent such as HBTU (0.38 mmol, 3.8 eq.) in ~3 mL of DMF.[9] b. Add a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.), to the vial. c. Allow the mixture to pre-activate for 2-5 minutes. The solution will typically change color. Causality: Pre-activation converts the carboxylic acid to a more reactive ester, primed for nucleophilic attack by the free amine on the resin. d. Immediately add the activated amino acid solution to the deprotected resin. e. Agitate the reaction mixture for 1-4 hours at room temperature.[11] Due to the potential steric hindrance of the cyclopropane group, a longer coupling time or the use of a more potent coupling reagent like HATU may be beneficial. f. Drain the coupling solution.

5. Post-Coupling Wash: a. Wash the resin with DMF (3 x 5 mL) to remove excess reagents and byproducts.[9] b. Validation Step: Perform a second Kaiser test. A negative result (clear/yellow beads) indicates complete coupling. If the test is positive, the coupling step should be repeated.

6. Cycle Repetition: a. Repeat steps 2 through 5 for each subsequent amino acid in the desired peptide sequence.

Mandatory Visualization: Standard Fmoc-SPPS Workflow

Caption: A validated workflow for Fmoc solid-phase peptide synthesis.

Experimental Protocol 2: Peptide Cleavage from Resin

This protocol describes the final step where the synthesized peptide is cleaved from the solid support and side-chain protecting groups are simultaneously removed.

1. Resin Preparation: a. After the final synthesis cycle and N-terminal Fmoc removal, wash the peptide-resin with Dichloromethane (DCM) (3 x 5 mL) to remove residual DMF. b. Dry the peptide-resin thoroughly under a high vacuum for at least 1 hour.[9] Causality: Water is a nucleophile that can interfere with the acidic cleavage reaction; therefore, the resin must be completely dry.

2. Cleavage Reaction: a. Prepare a cleavage cocktail appropriate for the peptide's sequence. A common general-purpose cocktail is "Reagent K".[9]

- Reagent K Composition: 82.5% Trifluoroacetic acid (TFA), 5% water, 5% phenol, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).

- Scientist's Insight: The components of this cocktail serve specific purposes. TFA is the strong acid that cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.[12] The other reagents are "scavengers" that trap the highly reactive cationic species generated during deprotection, preventing them from modifying sensitive residues like Tryptophan or Cysteine.[12][13] b. In a well-ventilated fume hood, add 5-10 mL of the cold cleavage cocktail to the dried peptide-resin. c. Agitate the mixture at room temperature for 2-4 hours.[9]

3. Peptide Isolation: a. Filter the resin and collect the filtrate (which contains the peptide) into a cold centrifuge tube containing ~40 mL of cold diethyl ether.[9] b. A white precipitate of the crude peptide should form immediately. c. Centrifuge the tube to pellet the peptide. Decant the ether. d. Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic impurities. e. Dry the crude peptide pellet under vacuum.

Part 4: Analytical Characterization

Post-synthesis, it is imperative to verify the identity and purity of the crude peptide.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing the purity of the crude product and for its subsequent purification.

-

Mass Spectrometry (MS): Techniques like ESI-MS or MALDI-MS are used to confirm that the final product has the correct molecular weight, verifying the successful incorporation of all amino acids, including this compound.[14]

Part 5: Safety and Handling

As a Senior Application Scientist, I must emphasize that adherence to safety protocols is non-negotiable.

-

This compound: Handle as a fine chemical powder. Avoid inhalation of dust and direct contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15]

-

Reagents: The reagents used in SPPS are hazardous.

-

Piperidine: Is toxic and corrosive. Always handle in a fume hood.

-

TFA: Is extremely corrosive and causes severe burns. Always handle with extreme care in a fume hood, using appropriate gloves and eye protection.

-

Solvents (DMF, DCM): Are volatile and have associated health risks. Ensure adequate ventilation at all times.

-

-

Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations.

References

- Fmoc-4-Amc-OH (Trans). Advanced ChemTech.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

- Novabiochem® - Fmoc resin cleavage protocols. Merck.

- Physical and chemical properties of Fmoc-L-Pro-OH-1-13C. BenchChem.

- Standard Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-His(Fmoc)-OH. BenchChem.

- Fmoc Cleavage. Thermo Fisher Scientific.

- Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT.

- An In-depth Technical Guide to Fmoc Chemistry in Solid-Phase Peptide Synthesis (SPPS). BenchChem.

- Fmoc-Ala-OH | Amino Acid Deriv

- Fmoc-α-aminoisobutyric acid. Chem-Impex.

- A Comparative Guide to the Analysis of Fmoc-beta-hoAla(styryl)-OH Peptides. BenchChem.

- FMOC Reagent - SAFETY DATA SHEET.

- The Solubility of Fmoc-Bpa-OH: A Comprehensive Technical Guide for Researchers. BenchChem.

- This compound. CymitQuimica.

- Advances in Fmoc solid‐phase peptide synthesis. PMC - NIH.

- Fmoc-Pro-OH | C20H19NO4 | CID 688135. PubChem - NIH.

- Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Peptide Machines.

- MSDS LSP322 Fmoc-AEEA.pdf - Safety Data Sheet.

- Technical Support Center: Fmoc-D-Bpa-OH in SPPS. BenchChem.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Fmoc-Pro-OH | C20H19NO4 | CID 688135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Automated Peptide Synthesizers [peptidemachines.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. peptide.com [peptide.com]

An In-Depth Technical Guide to 1-(Fmoc-aminomethyl)cyclopropyl-1-carboxylic Acid: A Building Block for Conformationally Constrained Peptides

Abstract

This technical guide provides a comprehensive overview of 1-(Fmoc-aminomethyl)cyclopropyl-1-carboxylic acid (Fmoc-Amcpc-OH), a non-proteinogenic amino acid derivative crucial for modern peptide-based drug discovery. We will delve into its unique structural properties, the rationale for its use, detailed protocols for its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and its impact on the final peptide conformation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the strategic advantages of sterically constrained amino acids to enhance the therapeutic potential of peptide candidates.

The Strategic Value of Conformational Constraint in Peptide Therapeutics

The therapeutic landscape is increasingly benefiting from peptide-based drugs, which can offer high target specificity and reduced systemic toxicity compared to small molecules.[1] However, natural peptides often suffer from poor metabolic stability and low oral bioavailability due to their inherent flexibility, which makes them susceptible to enzymatic degradation. The incorporation of unnatural amino acids that introduce conformational rigidity is a cornerstone strategy to overcome these limitations.[2]

Introducing 1-(Fmoc-aminomethyl)cyclopropyl-1-carboxylic Acid (Fmoc-Amcpc-OH)

Fmoc-Amcpc-OH is a synthetic amino acid building block featuring two key structural motifs: a cyclopropane ring and the fluorenylmethyloxycarbonyl (Fmoc) protecting group.[3]

-

The Cyclopropyl Moiety: This small, rigid ring system significantly restricts the rotational freedom of the peptide backbone around the alpha-carbon. This constraint helps to lock the peptide into a more defined three-dimensional structure, which can lead to improved receptor binding affinity, enhanced stability against proteases, and better pharmacokinetic profiles.[2][4] The design of such metabolically stable, conformationally constrained peptidomimetics is a widely used approach in the development of orally active drug candidates.[2]

-

The Fmoc Protecting Group: The Fmoc group is a base-labile protecting group for the primary amine. Its use is central to the most common strategy in modern Solid-Phase Peptide Synthesis (SPPS).[][6] This group is stable to the acidic conditions used to remove side-chain protecting groups, but it is readily cleaved by a mild base, typically piperidine.[7] This "orthogonal" protection scheme provides chemists with precise, stepwise control over the peptide synthesis process.[8]

Physicochemical Properties and Handling

Accurate characterization and proper handling are paramount for successful and reproducible synthesis.

Core Compound Data

| Property | Value | Reference |

| IUPAC Name | 1-(((9H-Fluoren-9-yl)methoxy)carbonylamino)methyl)cyclopropane-1-carboxylic acid | [9] |

| Synonyms | Fmoc-ACPA-OH | [3] |

| CAS Number | 1263045-62-0 | [3] |

| Molecular Formula | C₂₀H₁₉NO₄ | [3] |

| Molecular Weight | 337.4 g/mol | [3] |

| Appearance | White powder or crystalline powder | [3] |

| Melting Point | 152 - 168 °C | [3] |

| Purity (HPLC) | ≥ 99% | [3] |

Storage and Stability

Fmoc-Amcpc-OH should be stored in a cool, dry place, typically at 2-8°C, to prevent degradation. The compound is a stable solid, but like most Fmoc-protected amino acids, it should be protected from prolonged exposure to basic conditions to avoid premature deprotection of the Fmoc group.

Safety and Handling

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. In case of contact with eyes or skin, rinse immediately with plenty of water. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Synthesis of the Core Moiety

While end-users typically purchase Fmoc-Amcpc-OH, understanding its synthesis provides insight into potential impurities. The synthesis of the core structure, 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid, can be achieved through various routes, often involving a Michael-induced ring closure reaction followed by reduction and selective protection steps.[10] A common precursor is diethyl 2-cyanocyclopropane-1,1-dicarboxylate, which is formed from diethyl bromomalonate and acrylonitrile.[10] The subsequent Fmoc protection of the primary amine is typically carried out using Fmoc-Cl or Fmoc-OSu under basic conditions.[11]

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-Amcpc-OH is as a building block in Fmoc-based SPPS.[9][12] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[]

The Fmoc/tBu Orthogonal Strategy: A Workflow Overview

The Fmoc-SPPS cycle is an iterative process involving two main steps: deprotection and coupling. The strategy's power lies in its orthogonality: the N-terminal Fmoc group is removed by a base, while the side-chain protecting groups (often tert-butyl based, tBu) are stable to base but are removed at the end of the synthesis by a strong acid (e.g., trifluoroacetic acid, TFA).[]

Figure 1: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol: Incorporation of Fmoc-Amcpc-OH

This protocol outlines a standard manual procedure for coupling Fmoc-Amcpc-OH onto a resin-bound peptide with a free N-terminal amine.

Prerequisites:

-

Peptidyl-resin swelled in N,N-Dimethylformamide (DMF).

-

The N-terminal Fmoc group has been removed using 20% piperidine in DMF, followed by thorough washing with DMF.[13]

Reagents and Materials:

| Reagent/Material | Purpose | Typical Equivalents (relative to resin substitution) |

| Fmoc-Amcpc-OH | Amino acid building block | 3 - 5 eq |

| HBTU | Coupling activator | 2.9 - 4.9 eq |

| DIPEA | Base | 6 - 10 eq |

| DMF | Solvent | - |

| Synthesis Vessel | Reaction container | - |

Step-by-Step Methodology:

-

Preparation of Activation Solution: In a separate vial, dissolve Fmoc-Amcpc-OH (3-5 eq) and HBTU (2.9-4.9 eq) in a minimal amount of DMF. Add DIPEA (6-10 eq) to the solution. Allow this pre-activation to proceed for 1-2 minutes. The solution will typically change color.

-

Coupling Reaction: Add the activation solution to the synthesis vessel containing the washed, deprotected peptidyl-resin.

-

Agitation: Agitate the mixture at room temperature using a shaker or nitrogen bubbling for 1-4 hours.

-

Field Insight: Due to the potential steric hindrance from the cyclopropyl group, a longer coupling time (2 hours or more) is recommended compared to standard proteinogenic amino acids. Monitoring the reaction with a qualitative test (e.g., Kaiser test) is advisable. A negative Kaiser test (beads remain colorless) indicates the successful consumption of all primary amines and completion of the coupling.

-

-

Washing: After the coupling is complete, drain the reaction solution and thoroughly wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.[13]

-

Chain Elongation: The resin is now ready for the next cycle of Fmoc deprotection and coupling of the subsequent amino acid.

Mechanistic View of the Coupling Reaction

The core of the process is the formation of a new amide (peptide) bond. The mechanism, facilitated by aminium-type reagents like HBTU, is a well-established and highly efficient process.

Figure 2: Simplified workflow of the HBTU-mediated coupling of Fmoc-Amcpc-OH.

Structural Impact and Post-Synthesis Characterization

The primary reason for using Fmoc-Amcpc-OH is to influence the peptide's secondary structure. Cycloalkane-based amino acids are known to be effective inducers of β-turns and helical conformations.[4] The specific dihedral angles (phi/psi) of the peptide backbone are restricted by the cyclopropyl ring, forcing the peptide chain to adopt a more predictable and stable conformation. This pre-organization can significantly reduce the entropic penalty upon binding to a biological target, leading to higher affinity.

Analytical Characterization of Modified Peptides

After the full peptide has been assembled, it is cleaved from the resin and all side-chain protecting groups are removed, typically with a TFA-based cocktail. Comprehensive characterization is then required to ensure the quality and identity of the final product.[15]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for assessing the purity of the crude peptide and for purifying it to the desired level. The presence of a single, sharp peak indicates high purity.

-

Mass Spectrometry (MS): Techniques like ESI-MS or MALDI-TOF are used to confirm the molecular weight of the synthesized peptide, verifying that the correct amino acid sequence, including the Amcpc moiety, has been assembled.

Conclusion and Future Perspectives

1-(Fmoc-aminomethyl)cyclopropyl-1-carboxylic acid is more than just a synthetic reagent; it is a strategic tool for rational drug design. By imparting conformational rigidity, it enables chemists to craft peptides with superior stability, target affinity, and overall therapeutic profiles.[3] As the demand for sophisticated peptide therapeutics grows, the use of such constrained building blocks will continue to be a critical driver of innovation, paving the way for next-generation medicines that can address a wide range of diseases.

References

- Current time information in Mexico City, MX. Google. Retrieved January 10, 2026.

- 1-(Fmoc-aminomethyl)cyclopropyl-1-carboxylic acid | 1263045-62-0. J&K Scientific LLC. Retrieved January 10, 2026.

- 1-(Fmoc-aminomethyl)cyclopropyl-1-carboxylic acid. Chem-Impex. Retrieved January 10, 2026.

- The Role of Boc-Orn(Fmoc)-OH in Pharmaceutical Research: From Building Blocks to Therapeutic Potential. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 10, 2026.

- The Strategic Role of Fmoc-Orn(Boc)-OH in the Synthesis of Non-Proteinogenic Amino Acids for Advanced Drug Discovery. Benchchem. Retrieved January 10, 2026.

- Unlocking the Potential of FMOC-Ala-OH. Guidechem. Retrieved January 10, 2026.

- Fmoc-1-aminomethyl-cyclopentane carboxylic acid | C22H23NO4 | CID 17040205. PubChem. Retrieved January 10, 2026.

- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Retrieved January 10, 2026.

- Conformational Studies on Model Peptides With 1-aminocyclopropane 1-carboxylic Acid Residues. PubMed. Retrieved January 10, 2026.

- Why Fmoc-Protected Amino Acids Dominate SPPS? BOC Sciences. Retrieved January 10, 2026.

- Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. MDPI. Retrieved January 10, 2026.

- Analytical considerations for characterization of generic peptide product: A regulatory insight. ScienceDirect. Retrieved January 10, 2026.

- Fmoc-Trp-Trp-OH: A Technical Guide to its Synthesis, Self-Assembly, and Potential Applications. Benchchem. Retrieved January 10, 2026.

- Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. PubMed. Retrieved January 10, 2026.

- Loading protocols. Peptideweb.com. Retrieved January 10, 2026.

- Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. PubMed. Retrieved January 10, 2026.

- Terminology of Antibody Drug for Fmoc Deprotection. GenScript. Retrieved January 10, 2026.

- 1-(Fmoc-amino)cyclopropanecarboxylic acid = 95.0 GC 126705-22-4. Sigma-Aldrich. Retrieved January 10, 2026.

- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. Retrieved January 10, 2026.

- Fmoc-1-aminomethyl-cyclopentane carboxylic acid. Amazon S3. Retrieved January 10, 2026.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved January 10, 2026.

- Introduction To The FMOC Approach: solid phase peptide syntheses. YouTube. Retrieved January 10, 2026.

- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich. Retrieved January 10, 2026.

- Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Peptide Machines. Retrieved January 10, 2026.

- Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. University of Wisconsin–Madison. Retrieved January 10, 2026.

- Advances in Fmoc solid‐phase peptide synthesis. PMC - NIH. Retrieved January 10, 2026.

- Fmoc Amino Acids for SPPS. AltaBioscience. Retrieved January 10, 2026.

- 1-Aminocyclopropane-1-carboxylic acid. Wikipedia. Retrieved January 10, 2026.

- Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1- dicarboxylic acid as a new constrained. SCIDAR. Retrieved January 10, 2026.

- CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Conformational studies on model peptides with 1-aminocyclopropane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. genscript.com [genscript.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. jk-sci.com [jk-sci.com]

- 10. scidar.kg.ac.rs [scidar.kg.ac.rs]

- 11. total-synthesis.com [total-synthesis.com]

- 12. Page loading... [guidechem.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. luxembourg-bio.com [luxembourg-bio.com]

- 15. Analytical considerations for characterization of generic peptide product: A regulatory insight - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Fmoc-Amcp-OH: A Constrained Amino Acid for Advanced Peptide Design

For Researchers, Scientists, and Drug Development Professionals

Introduction: Introducing Conformational Rigidity with Fmoc-Amcp-OH

In the landscape of peptide-based drug discovery, the strategic incorporation of non-proteinogenic amino acids is a paramount approach to imbue therapeutic peptides with enhanced stability, target affinity, and favorable pharmacokinetic profiles. This compound (CAS Number: 1263045-62-0), chemically known as 1-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclopropane-1-carboxylic acid, has emerged as a valuable building block for this purpose.[1] This unique amino acid derivative features a cyclopropane ring, a structural motif that introduces significant conformational constraints into the peptide backbone.[2] This guide provides a comprehensive overview of the technical aspects of this compound, from its synthesis and physicochemical properties to its application in solid-phase peptide synthesis (SPPS) and its impact on peptide structure and function.

The core utility of this compound lies in its ability to act as a conformationally restricted scaffold. The rigid cyclopropane moiety limits the rotational freedom of the peptide backbone, which can pre-organize the peptide into a bioactive conformation, potentially leading to increased binding affinity and selectivity for its biological target.[2][3] Furthermore, the unnatural structure of the Amcp residue can confer resistance to enzymatic degradation, a common pitfall for linear peptides in therapeutic applications.[4]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling and incorporation into peptide synthesis workflows.

| Property | Value | Source |

| CAS Number | 1263045-62-0 | [1] |

| Molecular Formula | C₂₀H₁₉NO₄ | [5] |

| Molecular Weight | 337.37 g/mol | [5] |

| Appearance | White to off-white powder | Generic supplier data |

| Solubility | Soluble in DMF, DMSO, and other common organic solvents for peptide synthesis | Inferred from SPPS application |

| Storage | Store at 2-8 °C to ensure long-term stability | Generic supplier data |

Synthesis of this compound

The synthesis of this compound involves two key stages: the preparation of the core amino acid, 1-(aminomethyl)cyclopropane-1-carboxylic acid, followed by the protection of its amino group with the fluorenylmethyloxycarbonyl (Fmoc) group.

Part 1: Synthesis of 1-(Aminomethyl)cyclopropane-1-carboxylic Acid

The synthesis of the parent amino acid can be achieved through various routes, with a common approach involving the cyclopropanation of a suitable precursor followed by functional group manipulations. A representative synthetic pathway is outlined below.[4][6][7]

Diagram: Synthesis of 1-(Aminomethyl)cyclopropane-1-carboxylic Acid

Caption: Representative synthetic route for 1-(aminomethyl)cyclopropane-1-carboxylic acid.

Part 2: Fmoc Protection

The final step is the protection of the primary amine of 1-(aminomethyl)cyclopropane-1-carboxylic acid with the Fmoc group. This is typically achieved using Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride in the presence of a base.

Experimental Protocol: Fmoc Protection of 1-(Aminomethyl)cyclopropane-1-carboxylic Acid

-

Dissolution: Dissolve 1-(aminomethyl)cyclopropane-1-carboxylic acid (1 equivalent) in a mixture of 1,4-dioxane and water.

-

Basification: Add a suitable base, such as sodium bicarbonate (NaHCO₃) or N,N-diisopropylethylamine (DIPEA), to the solution to deprotonate the amino group.

-

Fmoc Reagent Addition: Slowly add a solution of Fmoc-OSu (1.1 equivalents) in 1,4-dioxane to the reaction mixture while stirring.

-

Reaction: Allow the reaction to proceed at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound as a white solid.

Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound is designed for use in standard Fmoc-based SPPS protocols.[8][9][10] However, due to the steric hindrance imparted by the cyclopropane ring, optimization of coupling conditions may be necessary to ensure efficient peptide bond formation.

Diagram: Fmoc-SPPS Cycle for Incorporating this compound

Caption: Standard workflow for incorporating this compound in Fmoc-SPPS.

Experimental Protocol: Coupling of this compound in SPPS

-

Resin Preparation: Swell the desired solid support (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound peptide by treating with 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

-

Activation and Coupling:

-

In a separate vessel, pre-activate this compound (3-5 equivalents relative to resin loading) with a suitable coupling reagent. Due to its steric bulk, a more potent activating agent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is recommended.[8][11]

-

Dissolve this compound, HATU (or HCTU), and an additive like HOAt (1-Hydroxy-7-azabenzotriazole) in DMF.

-

Add a hindered base such as DIPEA (6-10 equivalents) to the activation mixture.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

-

Coupling Reaction: Allow the coupling reaction to proceed for 1-4 hours at room temperature. For sterically hindered couplings, extended reaction times or double coupling may be necessary.

-

Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (for primary amines) or a chloranil test (for secondary amines, though not applicable here).

-

Washing: After complete coupling, wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Chain Elongation: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the desired peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mechanistic Insights and Applications in Drug Discovery

The incorporation of this compound into a peptide sequence has profound effects on its conformational properties. The cyclopropane ring acts as a rigid spacer, restricting the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone in its vicinity. This conformational rigidity can:

-

Stabilize Secondary Structures: The constrained geometry can favor the formation of specific secondary structures, such as β-turns or helical motifs, which may be crucial for receptor binding.

-

Enhance Binding Affinity: By pre-organizing the peptide into its bioactive conformation, the entropic penalty of binding to a target is reduced, potentially leading to a significant increase in binding affinity.

-

Improve Metabolic Stability: The non-natural Amcp residue can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide therapeutic.[4]

-

Modulate Cell Permeability: The introduction of rigid, three-dimensional structures can influence the peptide's ability to cross cell membranes, a critical factor for targeting intracellular proteins.

The unique properties conferred by this compound make it a valuable tool in the development of peptide-based therapeutics for a range of applications, including:

-

Peptide-Protein Interaction Modulators: Designing peptides that can disrupt or stabilize protein-protein interactions with high specificity.

-

Enzyme Inhibitors: Creating potent and selective enzyme inhibitors by mimicking the transition state of a substrate.

-

Antimicrobial Peptides: Enhancing the stability and activity of antimicrobial peptides against resistant bacterial strains.

Conclusion

This compound is a specialized amino acid derivative that offers a powerful strategy for introducing conformational constraints into synthetic peptides. Its rigid cyclopropane core provides a means to rationally design peptides with improved stability, enhanced target affinity, and favorable pharmacokinetic properties. This technical guide has outlined the synthesis, physicochemical characteristics, and detailed protocols for the incorporation of this compound into peptide chains using Fmoc-SPPS. By leveraging the unique structural features of this building block, researchers and drug development professionals can unlock new possibilities in the design and optimization of next-generation peptide therapeutics.

References

- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Retrieved January 27, 2024, from a generic peptide synthesis resource.

- Fmoc-1-aminocyclopropane-1-carboxylic acid. (n.d.). Chem-Impex. Retrieved January 27, 2024.

- Hansen, P. R., & Oddo, A. (2024). Fmoc Solid-Phase Peptide Synthesis. In Peptide Antibodies (pp. 33-53). Humana.

- Standard Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-His(Fmoc)-OH. (2023). Benchchem.

- De Vleeschauwer, M., & D'Hondt, M. (2018). Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid as a new constrained γ-amino acid. Tetrahedron Letters, 59(15), 1469-1472.

- Manual Solid Phase Peptide Synthesis Protocol. (2016). The Werner Lab.

- Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- 1-(Fmoc-aminomethyl)cyclopropyl-1-carboxylic acid. (n.d.). Chem-Impex. Retrieved January 27, 2024.

- Process for the production of 1-amino-cyclopropane-carboxylic acid and its derivatives. (1984).

- Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds. (1983). U.S.

- Bartolo, N. D., Robson, R. N., Witt, C. H., & Woerpel, K. A. (2017). Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. Organic Syntheses, 94, 230-246.

- Polko, J. K., & Kieber-Emmons, M. T. (2018). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers in Plant Science, 9, 1603.

- 1-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclopropane-1-carboxylic acid. (n.d.). PubChem. Retrieved January 27, 2024.

- 1-(Fmoc-amino)cyclopropanecarboxylic acid. (n.d.). MySkinRecipes. Retrieved January 27, 2024.

- 1-Aminocyclopropane-1-carboxylic acid. (n.d.). In Wikipedia. Retrieved January 27, 2024.

- cyclopropanecarboxylic acid. (n.d.). Organic Syntheses. Retrieved January 27, 2024.

- Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. (2024). Peptide Machines.

- 1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclopropane-1-carboxylic acid. (n.d.). BLDpharm. Retrieved January 27, 2024.

- Fmoc-1-aminomethyl-cyclopentane carboxylic acid. (n.d.). PubChem. Retrieved January 27, 2024.

- Tea Bags for Fmoc Solid-Phase Peptide Synthesis: An Example of Circular Economy. (2021). Molecules, 26(13), 3987.

- Fmoc Amino Acids for SPPS. (n.d.). AltaBioscience. Retrieved January 27, 2024.

- Production of peptides containing poly-gly sequences using fmoc chemistry. (2010).

- 1-(Fmoc-aminomethyl)cyclopropyl-1-carboxylic acid. (n.d.). J&K Scientific LLC. Retrieved January 27, 2024.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-(Fmoc-amino)cyclopropanecarboxylic acid [myskinrecipes.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. 1-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclopropane-1-carboxylic acid | C20H19NO4 | CID 51340493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. EP0025141B1 - Process for the production of 1-amino-cyclopropane-carboxylic acid and its derivatives - Google Patents [patents.google.com]

- 7. US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds - Google Patents [patents.google.com]

- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 9. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. wernerlab.weebly.com [wernerlab.weebly.com]

An In-Depth Technical Guide to Fmoc-Amcp-OH: A Conformationally Constrained Building Block for Advanced Peptide and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Conformational Constraint in Molecular Design

In the landscape of modern drug discovery and peptide science, the pursuit of molecules with enhanced stability, higher binding affinity, and improved pharmacokinetic profiles is paramount. Standard peptides, while offering exceptional biological specificity, are often hampered by their inherent flexibility and susceptibility to enzymatic degradation. The strategic incorporation of non-canonical amino acids that impart conformational rigidity is a field-proven approach to overcome these limitations. This guide focuses on a key building block in this class: Fmoc-Amcp-OH , or 1-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclopropane-1-carboxylic acid .

The defining feature of this compound is its gem-disubstituted cyclopropane ring. This small, strained ring system acts as a rigid scaffold, significantly restricting the rotational freedom of the peptide backbone into which it is incorporated. This pre-organization of the molecular conformation can lead to a lower entropic penalty upon binding to a biological target, often resulting in enhanced binding affinity and selectivity.[1] Furthermore, the cyclopropyl group provides steric shielding, rendering adjacent peptide bonds more resistant to proteolytic cleavage and thereby increasing the metabolic stability and in vivo half-life of the resulting peptide.[2][3]

This technical guide provides a comprehensive overview of this compound, from its fundamental physicochemical properties to detailed protocols for its synthesis and application in advanced molecular design, including its emerging role in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Part 1: Core Compound Specifications

This compound is a synthetic amino acid derivative that serves as a versatile building block for solid-phase peptide synthesis (SPPS) and as a rigid linker component in complex bioactive molecules.

Physicochemical Properties

| Property | Value | Source(s) |

| Full Chemical Name | 1-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclopropane-1-carboxylic acid | [4] |

| Common Synonym(s) | Fmoc-ACPA-OH | [4] |

| CAS Number | 1263045-62-0 | [4][5][6][7] |

| Molecular Formula | C₂₀H₁₉NO₄ | [4][8] |

| Molecular Weight | 337.37 g/mol | [4][5] |

| Appearance | White to off-white powder | N/A |

| Purity | Typically ≥95% by HPLC | [7][8] |

| Solubility | Soluble in DMF, DMSO, NMP | N/A |

| Storage | 2-8°C, desiccated | N/A |